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Compound of Interest

Compound Name: 3-Fluoro-2-methoxybenzaldehyde

Cat. No.: B1315121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-2-methoxybenzaldehyde (CAS No. 74266-68-5), a key intermediate in medicinal
chemistry and organic synthesis. This document outlines the expected nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed
experimental protocols for acquiring such spectra. The information presented here is essential
for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 3-Fluoro-2-
methoxybenzaldehyde based on characteristic values for similarly substituted benzaldehyde

derivatives.
Chemical Shift (6, Multiplicity Coupling Constant Assignment
ppm) (3, Hz)
~10.3 S - Aldehyde-H
~7.6-7.8 m - Aromatic-H
~7.2-74 m - Aromatic-H
~3.9 S - Methoxy-H
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Note: Predicted values are based on analogous compounds. The exact chemical shifts and

coupling constants will be influenced by the solvent and experimental conditions.

« 13

Chemical Shift (6, ppm)

Assignment

~190 C=0 (Aldehyde)
~155 (d, XJCF) C-F

~160 C-OCHs

~130 Aromatic C-H
~125 Aromatic C-H
~120 (d, xJCF) Aromatic C-H

~115 (d, xJCF)

Aromatic C (quaternary)

~56

OCHs

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other

aromatic carbons may also show smaller couplings to fluorine.

Table 3: IR Spectroscopic Data (Typical Absorption

Bands)
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Wavenumber (cm~?) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

2850, ~2750 Medium Aldehyde C-H stretch (Fermi
doublet)

~1700 Strong C=0 stretch (Aldehyde)

~1600, ~1470 Medium-Strong Aromatic C=C stretch

~1250 Strong Aryl-O stretch (asymmetric)

~1050 Medium Aryl-O stretch (symmetric)

~1200 Strong C-F stretch

Table 4: Mass Spectrometry Data (Expected

Fragmentation)
m/z Relative Intensity Assignment
154 High [M]* (Molecular lon)
153 High [M-H]*
125 Medium [M-CHOJ*
97 Medium [M-CHO-COJ*
77 Medium [CeHs]*

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of 3-Fluoro-2-
methoxybenzaldehyde by analyzing the chemical shifts, multiplicities, and coupling constants
of its *H and 3C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

o Weigh approximately 10-20 mg of 3-Fluoro-2-methoxybenzaldehyde.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds)
in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

Data Acquisition:

e 1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include
a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets
for each unique carbon atom. A longer acquisition time and a greater number of scans are
typically required due to the lower natural abundance of the 13C isotope.

Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).

o Phase the resulting spectrum.

» Calibrate the chemical shift scale using the internal standard (TMS at O ppm).

 Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Fluoro-2-methoxybenzaldehyde by
measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:

» Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press
the mixture into a thin, transparent pellet.

» Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution
in a salt (e.g., NaCl) cell.

Data Acquisition:
e Record a background spectrum of the empty sample holder (or pure solvent).
o Record the spectrum of the sample.

e The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

Data Analysis:
« ldentify the characteristic absorption bands in the spectrum.

o Correlate these bands with the vibrational modes of the functional groups present in the
molecule (e.g., C=0, C-H, C-0O, C-F).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Fluoro-2-
methoxybenzaldehyde.
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Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

» Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanal,
acetonitrile).

e For GC-MS, the sample is injected into the GC, where it is vaporized and separated before
entering the mass spectrometer.

e For LC-MS, the sample is injected into the LC, where it is separated before entering the
mass spectrometer.

Data Acquisition:

« lonization: The sample is ionized using a suitable technique, such as Electron lonization (EI)
for GC-MS or Electrospray lonization (ESI) for LC-MS.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector.
Data Analysis:

« |dentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

» Analyze the fragmentation pattern to identify characteristic fragment ions. This information
can be used to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow and structural relationships for the
analysis of 3-Fluoro-2-methoxybenzaldehyde.
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Caption: Experimental workflow for the spectroscopic analysis of 3-Fluoro-2-

methoxybenzaldehyde.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluoro-2-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at
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[https://www.benchchem.com/product/b1315121#spectroscopic-data-for-3-fluoro-2-
methoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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